molecular formula C25H33F B3316372 1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-propylcyclohexyl)ethyl]- CAS No. 95379-51-4

1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-propylcyclohexyl)ethyl]-

Cat. No.: B3316372
CAS No.: 95379-51-4
M. Wt: 352.5 g/mol
InChI Key: IXLSKMDPICPLDF-UHFFFAOYSA-N
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Description

The compound 1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-propylcyclohexyl)ethyl]- (CAS: 95379-51-4) is a fluorine-substituted biphenyl derivative with a molecular formula of C₂₅H₃₃F and a molecular weight of 352.52792 g/mol . Its structure features a central biphenyl core with two key substituents:

  • A 4-ethyl-2-fluoro group on one benzene ring.
  • A trans-4-propylcyclohexylethyl chain on the adjacent benzene ring.

The compound exhibits high hydrophobicity, as indicated by its calculated XlogP value of 9.3, and lacks hydrogen bond donors (HBD = 0) or acceptors (HBA = 1), suggesting dominance of van der Waals interactions in its physical behavior .

Properties

IUPAC Name

4-ethyl-2-fluoro-1-[4-[2-(4-propylcyclohexyl)ethyl]phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33F/c1-3-5-20-6-8-21(9-7-20)10-11-22-12-15-23(16-13-22)24-17-14-19(4-2)18-25(24)26/h12-18,20-21H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLSKMDPICPLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)CCC2=CC=C(C=C2)C3=C(C=C(C=C3)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201158151
Record name 4-Ethyl-2-fluoro-4′-[2-(trans-4-propylcyclohexyl)ethyl]-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201158151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95379-51-4
Record name 4-Ethyl-2-fluoro-4′-[2-(trans-4-propylcyclohexyl)ethyl]-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201158151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-propylcyclohexyl)ethyl]- is a complex organic compound with significant potential in various fields, including chemistry and biology. Its unique structure incorporates biphenyl, ethyl, fluoro, and cyclohexyl groups, which confer distinct chemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C25H33F
  • Molecular Weight : 352.5 g/mol
  • CAS Number : 95379-51-4

The biological activity of 1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-propylcyclohexyl)ethyl]- is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may bind to various receptors or enzymes, modulating their activity and leading to diverse biological effects. The precise pathways and targets are still under investigation but may include:

  • Receptor Binding : The compound may interact with neurotransmitter receptors or other signaling pathways.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic processes.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have indicated that it exhibits cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)15.2Significant growth inhibition
MCF-7 (Breast Cancer)12.8Induction of apoptosis
HeLa (Cervical Cancer)10.5Cell cycle arrest

These findings suggest that the compound may serve as a lead for developing novel anticancer agents.

Anti-inflammatory Properties

In addition to anticancer activity, 1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-propylcyclohexyl)ethyl]- has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases.

Case Studies

  • Study on Anticancer Activity : A study conducted on the effects of the compound on A549 lung cancer cells demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation.
  • Inflammation Model : In a murine model of arthritis, administration of the compound resulted in reduced swelling and joint damage compared to control groups, highlighting its potential therapeutic benefits in inflammatory conditions.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound Structure Biological Activity
1,1’-Biphenyl, 4-fluoroLacks ethyl and cyclohexyl groupsModerate anticancer activity
4-Ethyl-2-fluoro-4’-propyl-terphenylSimilar structure but different substituentsLimited anti-inflammatory effects

The presence of the cyclohexyl group in 1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-propylcyclohexyl)ethyl]- enhances its hydrophobicity and may contribute to its unique biological profile.

Comparison with Similar Compounds

Alkyl Chain Modifications

  • The replacement of the propyl group in the target compound with a pentyl chain (CAS 433-190-2) increases molecular weight by ~28 g/mol and hydrophobicity (XlogP ~9.8 vs. 9.3), which may enhance thermal stability in LC applications .

Halogen Substitution

  • Bromine substitution (CAS 586415-63-6) increases molecular weight by ~65 g/mol compared to the target compound. Bromine’s polarizability could enhance intermolecular interactions in crystalline phases .

Backbone and Functional Groups

  • Compounds with cyclohexyl backbones (e.g., CAS 117943-37-0) instead of biphenyl cores reduce conjugation, altering electronic properties and rigidity .
  • Ethoxy groups (CAS 433-190-2) introduce oxygen-based polarity, which may lower melting points compared to alkyl-substituted derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-propylcyclohexyl)ethyl]-
Reactant of Route 2
Reactant of Route 2
1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-propylcyclohexyl)ethyl]-

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